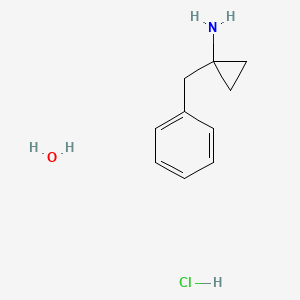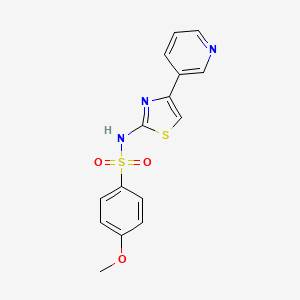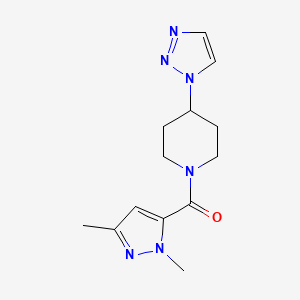
5-Fluoro-2-(piperidin-3-yloxy)pyrimidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, 2-chloro-5-fluoro-4- (4-fluorophenyl)pyrimidine undergoes a Suzuki coupling reaction in the presence of (4-fluorophenyl)boronic acid triphenylphosphine, and palladium (II) acetate catalyst .Wirkmechanismus
The mechanism of action of 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine dihydrochloride is not fully understood. However, it has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition leads to the disruption of DNA replication and ultimately, cell death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has been shown to have other biochemical and physiological effects. It has been found to have anti-inflammatory properties and to inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine dihydrochloride in lab experiments is its high potency. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, its high potency also means that it can be toxic to non-cancerous cells, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine dihydrochloride in scientific research. One area of interest is its potential use in combination with other cancer drugs. Another area of research is the development of more targeted delivery methods to reduce toxicity to non-cancerous cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in other diseases.
In conclusion, this compound is a synthetic compound with potential therapeutic applications in cancer treatment. Its high potency, anti-inflammatory properties, and ability to inhibit the growth of bacteria and fungi make it a promising option for future research. However, its toxicity to non-cancerous cells and the need for further studies to fully understand its mechanism of action are important considerations.
Synthesemethoden
The synthesis of 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine dihydrochloride involves the reaction of 5-fluoro-2-chloropyrimidine with piperidine-3-ol in the presence of a base such as potassium carbonate. The resulting compound is then treated with hydrochloric acid to yield the dihydrochloride salt. The purity of the compound can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-(piperidin-3-yloxy)pyrimidine dihydrochloride has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have synergistic effects when used in combination with other cancer drugs.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-fluoro-2-piperidin-3-yloxypyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O.2ClH/c10-7-4-12-9(13-5-7)14-8-2-1-3-11-6-8;;/h4-5,8,11H,1-3,6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCGWOYMGOEPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=NC=C(C=N2)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Dimethyl-3-phenyl-7-(4-(p-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2948072.png)

![N-[2-[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]ethyl]but-2-ynamide](/img/structure/B2948075.png)
![7-(4-bromophenyl)-3-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2948076.png)

![N-[(2-Methoxyphenyl)methyl]-6-(oxan-4-yl)pyrimidine-4-carboxamide](/img/structure/B2948079.png)

![1H-pyrazole-4,5-dione 4-[N-(3-methoxyphenyl)hydrazone]](/img/structure/B2948083.png)


![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2948088.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-bromothiophene-2-carboxamide](/img/structure/B2948089.png)
![(2R,3S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/no-structure.png)
